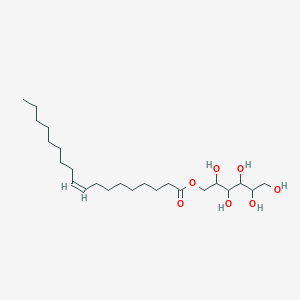
N-oxyde de pyridazine
Vue d'ensemble
Description
Pyridazine 1-oxide is an organic compound belonging to the pyridazine family. It is a cyclic compound with a five-membered ring structure containing two nitrogen atoms and three oxygen atoms. Pyridazine 1-oxide is a white, crystalline solid with a molecular weight of 108.1 g/mol. It is insoluble in water but soluble in organic solvents. Pyridazine 1-oxide has a variety of applications in the fields of organic synthesis and scientific research.
Applications De Recherche Scientifique
Organocatalyse
Les N-oxydes de pyridazine sont une classe de bases de Lewis douces qui peuvent activer certains types de parties acides de Lewis des molécules et donc augmenter la réactivité de sa partie nucléophile envers diverses réactions avec des électrophiles . Ils sont utilisés dans diverses réactions d'oxydation où ils agissent comme oxydants .
Synthèse de composés naturels et bioactifs
Les applications des N-oxydes de pyridazine dans les synthèses de composés naturels et bioactifs sont assez importantes . Ils sont utilisés dans la synthèse de composés possédant une activité antibactérienne .
Réactions photochimiques
Un dérivé de N-oxyde de pyridazine photoactif (MPD-O) subit différents processus réactionnels pour produire un dérivé de pyrazole (MPZ) ou un dérivé de trans-butène-1,4-dione (trans-MDO) à différentes températures . Ce processus peut être suivi à l'aide de spectres de photoluminescence (PL) .
Surveillance en temps réel des processus réactionnels
La surveillance en temps réel et in situ des processus réactionnels est d'une grande importance pour un contrôle précis des processus réactionnels organiques . Une méthode de fluorescence a été proposée pour suivre en temps réel et in situ les processus réactionnels photochimiques d'un dérivé de this compound photoactif (MPD-O) .
Substituts photoactivables pour l'oxygène réactif
Les N-oxydes de pyridazine ont été mis en évidence comme précurseurs photoactivables de O (3P) pour des applications en synthèse organique et en biologie chimique .
Pharmacophore dans la découverte de médicaments
La pyridazinone, un dérivé de la pyridazine, a été exploitée dans la recherche de médicaments cardiovasculaires et pour son utilisation dans les produits agrochimiques
Mécanisme D'action
Target of Action
Pyridazine N-oxide, also known as 1-oxidopyridazin-1-ium or Pyridazine 1-oxide, is a derivative of pyridazine and has been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazine derivatives have unique reactivity as a hydrogen atom transfer reagent in photochemical reactions . This suggests that Pyridazine N-oxide might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
It’s known that pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazine N-oxide might affect similar pathways and have downstream effects on cellular functions.
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .
Result of Action
It’s known that pyridazine derivatives have been reported to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
It’s known that pyridazine n-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . This suggests that light energy might play a role in the action of Pyridazine N-oxide.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-oxidopyridazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-6-4-2-1-3-5-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBWMUZVXJIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](N=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163139 | |
| Record name | Pyridazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1457-42-7 | |
| Record name | NSC343739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pyridazine 1-oxide?
A1: Pyridazine 1-oxide has the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol. []
Q2: What are the characteristic spectroscopic features of pyridazine 1-oxide?
A2:
1H NMR (300 MHz, CDCl3): δ 8.59 (1H, d, J = 6.6 Hz), 8.33 (1H, d, J = 6.6 Hz), 7.92–7.87 (1H, m), 7.29 (1H, dd, J = 5.7, 6.6 Hz).* 13C NMR (75 MHz, CDCl3): δ 149.8, 133.9, 133.6, 115.9. []* Other spectroscopic methods:* Mass spectrometry studies reveal a characteristic fragmentation pattern involving the loss of NO (M-30). []
Q3: What is the dipole moment of pyridazine 1-oxide and what does it indicate?
A3: The dipole moment of pyridazine 1-oxide, measured in benzene solution, is 5.21 D. This high value, compared to pyrazine 1-oxide (1.66 D) and 4-methylpyrimidine 1-oxide (3.72 D), indicates a significant separation of charge within the molecule. This is attributed to the arrangement of the nitrogen and oxygen atoms in the pyridazine ring. []
Q4: How does the N-oxide group influence the reactivity of pyridazine?
A4: The N-oxide group acts as an electron-withdrawing group, activating the pyridazine ring towards nucleophilic attack. This allows for direct functionalization at various positions on the ring, making pyridazine 1-oxide a versatile synthetic building block. []
Q5: Can you provide examples of reactions where the N-oxide group in pyridazine 1-oxide facilitates unique transformations?
A5: * Nucleophilic aromatic substitution: The presence of the N-oxide group enhances the reactivity of halogens or nitro groups at specific positions, enabling displacement reactions with various nucleophiles. [, ]* Ring-opening reactions: Upon exposure to UV light, pyridazine N-oxides undergo ring-opening, leading to the formation of reactive intermediates like cyclopropenyl ketones and furans. These intermediates can be further elaborated into various heterocycles, including pyrroles and 2-aminofurans. [, , , , ]* Grignard additions: Pyridazine 1-oxide undergoes ring opening upon reaction with Grignard reagents. Interestingly, aryl and alkynyl Grignard reagents lead to the formation of terminal E-enynes, while alkyl Grignard reagents afford 1,3-dienes. [, ]
Q6: Can pyridazine 1-oxide act as a precursor for metallocarbenes?
A6: Yes, recent research has demonstrated that pyridazine N-oxides can serve as precursors for generating metallocarbenes. For example, in the presence of a rhodium catalyst, they react with pyrroles to furnish valuable indole derivatives. []
Q7: What are some other heterocyclic systems that can be accessed from pyridazine 1-oxide through ring transformations?
A7: Pyridazine 1-oxide serves as a valuable precursor for synthesizing various heterocyclic systems including:* Pyridooxepins: Reaction with pyridynes leads to the formation of pyridooxepins. [, ]* Tropono[4,5-b]oxepines: Reaction with 4,5-didehydrotropone yields tropono[4,5-b]oxepines. []* Imidazo[1,2-b]pyridazine 1-oxides: Oxazolo[3,2-b]pyridazinium perchlorates react with hydroxylamine to yield intermediates that cyclize to imidazo[1,2-b]pyridazine 1-oxides upon treatment with mineral acid. []
Q8: Have computational methods been employed to study pyridazine 1-oxide derivatives?
A8: Yes, computational studies, including those utilizing high-level ab initio calculations and density functional theory, have been performed to investigate the structure, tautomerism, and reactivity of pyridazine 1-oxide and its derivatives. These studies provide valuable insights into the electronic properties and reactivity patterns of these compounds. []
Q9: How does modifying the structure of pyridazine 1-oxide influence its reactivity and biological activity?
A9:
Electronic effects: Introducing electron-withdrawing groups, such as halogens or nitro groups, generally enhances the reactivity of pyridazine 1-oxide towards nucleophilic substitution reactions. [, , ] * Steric effects: Bulky substituents can influence the regioselectivity of reactions by hindering approach to certain positions. []* Biological activity:* Studies on pyridazine 1-oxide derivatives bearing various substituents have revealed structure-activity relationships for antimicrobial activity, indicating the potential for designing new therapeutic agents. [, ]
Q10: How does pyridazine 1-oxide behave under photochemical conditions?
A10: Pyridazine 1-oxide exhibits interesting photochemical reactivity. Upon irradiation, it undergoes ring-opening reactions, generating reactive intermediates such as diazo compounds and oxaziridines. These intermediates can be trapped by various substrates, leading to the formation of new heterocyclic systems. [, , , ]
Q11: Can pyridazine N-oxides be used to generate reactive oxygen species?
A11: Yes, pyridazine N-oxides have been shown to release atomic oxygen (O(3P)) upon irradiation with light. This photoinduced generation of atomic oxygen enables the oxidation of aromatic C-H bonds, highlighting its potential in organic synthesis. Furthermore, water-soluble pyridazine N-oxides have demonstrated photoinduced DNA cleavage activity, suggesting potential applications in chemical biology. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





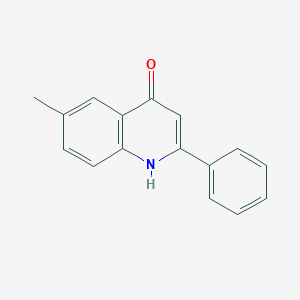



![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)

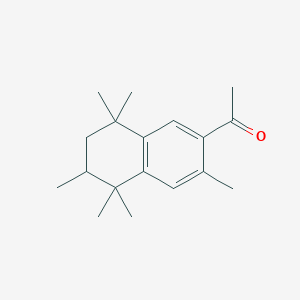
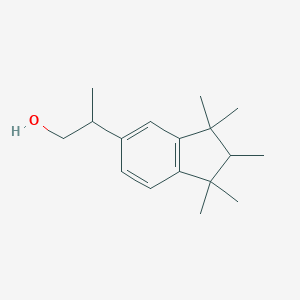
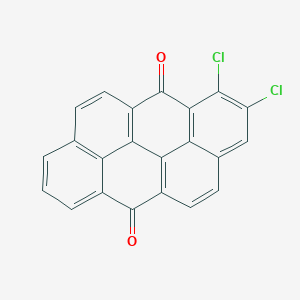

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
